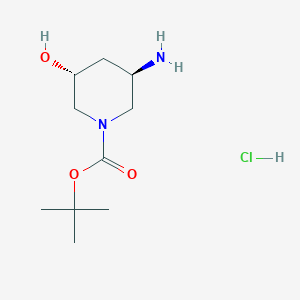

tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMXBBYWBPFFBF-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino moiety at the 3-position, and a hydroxyl group at the 5-position. Its molecular formula, C₁₀H₂₁ClN₂O₃, corresponds to a molecular weight of 252.74 g/mol. The stereochemistry at the 3R and 5R positions necessitates enantioselective synthesis or resolution methods, often leveraging chiral starting materials or catalytic asymmetric reactions.

Synthetic Strategies

Starting Materials and Key Intermediates

The synthesis typically begins with piperidine precursors functionalized with hydroxyl and amine groups. For example, 1-amino-4-piperidinol serves as a common intermediate, as evidenced by its use in coupling reactions with nitro-substituted heterocycles. Another critical intermediate is 4-oxo-piperidine-3-carboxylate, which undergoes reductive amination or hydroxylation to install the requisite functional groups.

Table 1: Key Intermediates and Their Roles

Hydrogenation and Boc Protection

A pivotal step involves the hydrogenation of nitro or cyano groups to amines. In one protocol, 4-cyano-piperidine derivatives are subjected to hydrogen gas in the presence of palladium on carbon (Pd/C) at 20°C for 1 hour, achieving quantitative conversion to the corresponding amine. Concurrently, Boc protection is introduced using di-tert-butyl dicarbonate (Boc₂O) under inert conditions, stabilizing the amine during subsequent reactions.

Example Procedure :

- Dissolve 4-cyano-piperidine (10 mmol) in methanol.

- Add 10% Pd/C (0.1 eq) and stir under H₂ atmosphere at 20°C for 1 h.

- Filter and concentrate to obtain the amine intermediate.

- Treat with Boc₂O (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C.

- Stir for 12 h, wash with brine, and purify via column chromatography.

Resolution of Racemic Mixtures

The rac-(3R,5R) configuration is achieved through chiral resolution using preparative HPLC or enzymatic kinetic resolution. For instance, a racemic mixture of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate is separated on a Chiralpak® AD-H column with hexane/isopropanol mobile phases, yielding enantiomerically pure (3R,5R) and (3S,5S) forms.

Detailed Synthetic Protocols

Patent-Based Synthesis (EP 4 032 888 A1)

A patent by the European Patent Office outlines a multi-step route involving:

- Nucleophilic Substitution : React 4-chloro-5-nitro-1-p-toluenesulfonyl-pyrrolo[2,3-b]pyridine with 1-amino-4-piperidinol in isopropanol at 95°C for 16 h.

- Cyclization : Treat the intermediate with triethyl orthoformate in acetic acid at 116°C to form imidazo-pyrrolo-pyridine derivatives.

- Deprotection and Salt Formation : Remove the tosyl group using potassium tert-butoxide in methanol, followed by HCl treatment to yield the hydrochloride salt.

Critical Parameters :

Reductive Amination Route

A complementary approach employs reductive amination of 4-oxo-piperidine-3-carboxylates:

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, particularly glutamate and gamma-aminobutyric acid (GABA). Its amino and hydroxy groups allow for interactions with biological receptors, making it a candidate for further pharmacological studies .

- Drug Development : It serves as a precursor in the synthesis of various therapeutic agents. Its unique structure may lead to novel drug candidates targeting neurological disorders .

-

Organic Synthesis

- Intermediate in Synthesis : The compound is used as an intermediate in the preparation of more complex organic molecules. Its ability to participate in biocatalytic reactions enhances the efficiency and selectivity of synthetic processes .

- Fine Chemicals Production : It is utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity .

-

Biological Studies

- Interaction Studies : Research has focused on its binding affinity to different receptors and enzymes, with preliminary studies suggesting modulation of neurotransmitter activity that can influence synaptic transmission .

- Pharmacokinetics and Pharmacodynamics : Future studies using radiolabeled compounds are anticipated to elucidate its pharmacokinetics and pharmacodynamics in vivo, providing insights into its therapeutic potential .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuropharmacological Effects of Tert-butyl Rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate | Investigated effects on GABAergic systems | Showed potential modulation of GABA receptor activity, suggesting anxiolytic properties. |

| Synthesis Optimization of Piperidine Derivatives | Explored synthetic routes for piperidine compounds | Achieved high yields (up to 79%) using tert-butyl derivatives as intermediates. |

| Binding Affinity Studies | Assessed interaction with neurotransmitter receptors | Indicated strong binding affinity towards glutamate receptors, highlighting potential for neurological drug development. |

Mechanism of Action

The mechanism of action of tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological targets, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A piperidine ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 3R and 5R positions.

- Protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes.

- Hydrochloride salt form improves solubility in polar solvents .

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous piperidine and bicyclic derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Amino vs. Carboxylic Acid Groups: The target compound’s amino group enables nucleophilic reactions (e.g., amide bond formation), whereas the carboxylic acid in 652971-20-5 supports electrophilic reactivity (e.g., esterification) . Impact: The amino group in the target compound makes it more suitable for coupling reactions in peptide-based drug synthesis.

Bicyclic vs.

Stereochemical Variations :

- The rac-(3R,5R) configuration in the target compound contrasts with the (3S,5R) and (3R,5S) isomers (e.g., 1312798-21-2 and 955028-51-0). These differences influence chiral recognition in enzyme-substrate interactions .

Hydrochloride Salt vs. Free Base :

Physicochemical Properties

- Polarity: The hydroxyl and amino groups in the target compound increase polarity (logP ≈ 0.5), whereas methyl-substituted analogs (e.g., 955028-51-0) exhibit higher lipophilicity (logP ≈ 1.2) .

- Thermal Stability : Boc-protected derivatives (e.g., target compound) decompose at ~200°C, while carboxylic acid derivatives (e.g., 652971-20-5) show lower thermal stability due to decarboxylation risks .

Research Findings and Industrial Relevance

- Synthetic Utility : The Boc group in the target compound allows selective deprotection under mild acidic conditions, enabling sequential functionalization .

- Chiral Resolution : Racemic mixtures (e.g., target compound) often require chromatographic separation for enantiopure drug production, adding cost but ensuring pharmacological efficacy .

- Safety Profiles : Hydrochloride salts generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), whereas free bases may require additional handling precautions .

Biological Activity

Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a piperidine ring with amino and hydroxy substituents, positions it as a potential candidate for various biological applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems and its potential therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical formula: CHClNO and a molecular weight of 218.74 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 218.74 g/mol |

| CAS Number | 1820569-43-4 |

| Solubility | High in aqueous solutions |

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The hydroxy and amino groups are crucial for forming hydrogen bonds with biological receptors, influencing their activity and potentially modulating neurotransmission.

Interaction with Neurotransmitter Systems

Research indicates that this compound may affect glutamate and gamma-aminobutyric acid (GABA) systems:

- Glutamate : Involved in excitatory neurotransmission; alterations in glutamate signaling can impact cognitive functions.

- GABA : The primary inhibitory neurotransmitter; modulation of GABAergic activity can influence anxiety and mood disorders.

Research Findings

Several studies have investigated the pharmacological properties of this compound:

-

Neuropharmacological Studies :

- The compound has shown promise in modulating neurotransmitter release and receptor activity in vitro.

- A study demonstrated its potential to enhance GABA receptor activity, suggesting anxiolytic properties.

-

Synthesis and Characterization :

- The synthesis involves multiple steps including protection of functional groups and selective reactions, yielding high purity products suitable for biological testing.

-

Case Studies :

- In a case study involving animal models, administration of the compound resulted in improved cognitive performance in tasks requiring memory retention, indicating potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Applications

The versatility of this compound extends beyond neuropharmacology:

- Medicinal Chemistry : It serves as an intermediate in synthesizing various bioactive compounds.

- Organic Synthesis : Utilized in creating complex organic molecules due to its unique functional groups.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride?

The synthesis typically involves multi-step protocols, including protection/deprotection strategies for amino and hydroxyl groups. Key steps include:

- Amino group protection : Use of tert-butoxycarbonyl (Boc) groups under anhydrous conditions with reagents like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

- Hydroxyl group activation : For example, mesylation or tosylation to facilitate nucleophilic substitution.

- Racemic resolution : Chiral HPLC or enzymatic resolution may be employed to separate enantiomers . Reaction temperatures (0–25°C) and solvent choices (e.g., THF, DMF) are critical for yield optimization .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., Boc protection at ~1.4 ppm for tert-butyl) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- IR spectroscopy : Identification of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Q. What solubility properties and storage recommendations apply to this compound?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly in water due to the Boc group .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The (3R,5R) configuration impacts receptor binding affinity and metabolic stability. For example:

- Receptor interactions : Molecular docking studies suggest the hydroxyl and amino groups form hydrogen bonds with active sites in enzymes or receptors (e.g., aminopeptidases) .

- Metabolic stability : The rac-form may exhibit different pharmacokinetic profiles compared to enantiopure forms due to stereoselective metabolism .

Q. What strategies are effective in resolving enantiomers during synthesis?

- Chiral resolving agents : Use of tartaric acid derivatives or chiral amines to form diastereomeric salts for crystallization .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Q. How can discrepancies in biological activity data between this compound and its analogs be analyzed?

- Structural-activity relationship (SAR) studies : Compare substitutions (e.g., tert-butyl vs. benzyl groups) to identify key functional groups .

- Computational modeling : Density Functional Theory (DFT) to assess electronic effects or molecular dynamics simulations to study binding kinetics .

- Batch analysis : Verify purity and stereochemical integrity via chiral HPLC to rule out impurities as confounding factors .

Q. What computational models predict the interaction of this compound with biological targets?

- Molecular docking (AutoDock/Vina) : Predict binding modes to receptors like G-protein-coupled receptors (GPCRs) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- Free-energy perturbation (FEP) : Quantify binding affinity differences between enantiomers .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- Acute toxicity : Wear PPE (gloves, goggles) to avoid dermal/oral exposure (Category 4 toxicity per CLP regulations) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.